2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
Description
This compound is a heterocyclic organic molecule featuring a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted at position 3 with a 4-(methylsulfanyl)phenyl group. The acetamide moiety is linked to a thiazole ring in a Z-configuration, which is further substituted with a pyridin-2-yl group at position 2.
Properties
IUPAC Name |
2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2S2/c1-29-15-7-5-14(6-8-15)16-9-10-20(28)26(25-16)12-19(27)24-21-23-18(13-30-21)17-4-2-3-11-22-17/h2-11,13H,12H2,1H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTMURNUPNWYLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC(=CS3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic synthesis. The process may start with the preparation of the pyridazinone core, followed by the introduction of the thiazole and pyridine rings. Common reagents used in these reactions include sulfur-containing compounds, nitrogen sources, and various catalysts to facilitate the formation of the heterocyclic rings.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, temperature control, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Similar compounds have been used in drug development for various diseases, including infections and cancer.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, biological activities, and unique aspects of the target compound with structurally analogous molecules:
| Compound Name | Molecular Formula | Key Structural Differences | Reported Biological Activities | Unique Features | References |
|---|---|---|---|---|---|
| Target Compound : 2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide |
C₂₄H₂₀N₆O₂S₂ | Thiazol-2-ylidene with pyridin-2-yl substituent; Z-configuration | Not yet fully characterized (theoretical: kinase inhibition, anticancer) | Combines pyridazinone, thiazole, and pyridine; methylsulfanyl enhances lipophilicity | |
| N-(6-methoxypyridin-3-yl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin}acetamide | C₁₉H₁₈N₄O₃S | Methoxypyridine substituent instead of thiazole-pyridine | Antioxidant, antimicrobial | Methoxy group may improve solubility | |
| N-cyclohexyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin}acetamide | C₁₉H₂₃N₃O₂S | Cyclohexyl group replaces thiazole-pyridine | Anticancer (in vitro) | Cyclohexyl enhances steric bulk; may reduce membrane permeability | |
| N-(3-acetylphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin}acetamide | C₂₀H₂₀N₄O₃S | Acetylphenyl substituent | Anti-inflammatory, enzyme inhibition | Acetyl group facilitates hydrogen bonding | |
| N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide | C₂₃H₂₀N₆O₃S₂ | Benzothiazole core replaces thiazole | Anticancer (cell line studies) | Benzothiazole’s planar structure may enhance DNA intercalation | |
| 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]acetamide | C₂₀H₁₉ClN₄O₂S | Chlorophenyl and ethyl-methyl thiazole substituents | Antimicrobial, anticancer (preclinical) | Chlorine atom increases electrophilicity |
Key Observations:
Structural Variations :
- Substituents on the Acetamide Nitrogen : The target compound’s thiazole-pyridine moiety distinguishes it from analogs with methoxypyridine (), cyclohexyl (), or acetylphenyl () groups. These substitutions influence solubility, steric effects, and binding interactions .
- Heterocyclic Core : Replacement of the thiazole ring with benzothiazole () or triazole () alters electronic properties and bioactivity profiles.
Biological Activity Trends: Anticancer Potential: Compounds with pyridazine-thiazole hybrids (e.g., ) show promise in cell line studies, likely due to kinase inhibition or DNA intercalation. Antimicrobial and Anti-inflammatory Effects: Acetylphenyl () and methoxypyridine () derivatives exhibit broader activity, suggesting substituent-driven versatility.
Pharmacokinetic Considerations :
- The methylsulfanyl group in the target compound may improve blood-brain barrier penetration compared to polar groups like methoxy or acetyl .
- The Z-configuration of the thiazole ring could enforce a planar geometry, optimizing target binding .
Research Findings and Implications
- Synthetic Challenges : Multi-step syntheses are required for such complex heterocycles, often involving Suzuki couplings or condensation reactions (). Yield optimization remains critical for scalability .
- Mechanistic Insights : Molecular docking studies () predict strong binding to kinase ATP pockets, but experimental validation is needed.
- Therapeutic Gaps : Unlike chlorophenyl or benzothiazole analogs (), the target compound’s pyridin-2-yl-thiazole motif may offer selectivity for tyrosine kinases over off-target enzymes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
